Barium nitrate

Übersicht

Beschreibung

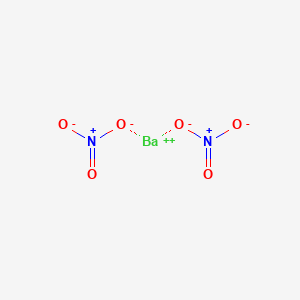

Barium nitrate is an inorganic compound with the chemical formula Ba(NO₃)₂. It is a white crystalline solid that is soluble in water and burns with a green flame. This compound is commonly used in pyrotechnics, such as fireworks and flares, due to its oxidizing properties and ability to produce vibrant green colors when burned .

Synthetic Routes and Reaction Conditions:

Reaction with Barium Carbonate:

Reaction with Barium Hydroxide:

Reaction with Barium Sulfide:

Industrial Production Methods:

- The industrial production of this compound typically involves dissolving barium carbonate in nitric acid, allowing any iron impurities to precipitate, followed by filtration, evaporation, and crystallization .

Types of Reactions:

Reaction with Sulfates:

Common Reagents and Conditions:

- Common reagents include nitric acid, barium carbonate, barium hydroxide, and barium sulfide.

- Reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products Formed:

- Major products include barium oxide, nitrogen dioxide, oxygen, and barium sulfate.

Chemistry:

- This compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds .

Biology and Medicine:

- While not commonly used directly in biological or medical applications due to its toxicity, this compound can be used in research to study the effects of barium ions on biological systems.

Industry:

- This compound is widely used in the pyrotechnics industry for producing green flames in fireworks and flares .

- It is also used in the manufacture of special glasses and ceramics .

Oxidizing Properties:

- This compound acts as an oxidizing agent, facilitating the combustion of other materials by providing oxygen. This property is particularly useful in pyrotechnics and explosives .

Molecular Targets and Pathways:

- The primary molecular target of this compound is the nitrate ion, which undergoes reduction during combustion reactions, releasing oxygen and facilitating the oxidation of other materials.

Vergleich Mit ähnlichen Verbindungen

Barium Chlorate (Ba(ClO₃)₂): Another oxidizing agent used in pyrotechnics, producing a green flame similar to barium nitrate.

Barium Peroxide (BaO₂): Used as an oxidizer in pyrotechnics and as a bleaching agent.

Barium Sulfate (BaSO₄): Unlike this compound, barium sulfate is insoluble in water and is used as a radiocontrast agent in medical imaging.

Uniqueness of this compound:

- This compound is unique in its ability to produce vibrant green flames, making it highly valuable in the pyrotechnics industry. Its oxidizing properties also make it a key component in various explosive formulations .

Wissenschaftliche Forschungsanwendungen

Pyrotechnics and Fireworks

Barium nitrate is a critical component in the pyrotechnics industry. It serves as an oxidizer that releases oxygen during combustion, facilitating the burning of other materials. This property is particularly useful in producing vibrant green flames in fireworks. The stability and controllability of this compound enhance safety during manufacturing and improve the overall quality of fireworks products .

Glass Manufacturing

In the glass industry, this compound functions as a fining agent that helps eliminate bubbles and impurities from molten glass. This results in improved transparency and quality of the finished product. Additionally, it can modify the refractive index and density of glass, making it suitable for specialized applications such as optical glass .

Ceramics

This compound is utilized in ceramic glazes to enhance melting performance and reduce firing temperatures. It contributes to a smooth and glossy finish on ceramic surfaces while also imparting unique colors and effects, thereby increasing the aesthetic value of ceramic products .

Electronics

The electronics sector employs this compound in the production of electronic ceramics and piezoelectric materials. Its high purity and stable chemical properties are crucial for ensuring the reliability and performance of electronic components, which are increasingly important as technology advances .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting specific ions. Its application extends to environmental monitoring where it can be used to analyze pollutants in various matrices .

Market Insights

The global market for this compound is projected to grow significantly, driven by its diverse applications in pyrotechnics, explosives, glass manufacturing, and electronics. The demand for military-grade applications and specialty glass products continues to rise due to increased defense expenditures and urbanization .

| Application | Market Share (%) | Growth Drivers |

|---|---|---|

| Pyrotechnics | 27.1 | Increased demand for fireworks |

| Glass Manufacturing | Significant | Urbanization and industrial growth |

| Electronics | Growing | Advancements in electronic technology |

| Ceramics | Steady | Demand for decorative ceramics |

Case Study 1: Fireworks Production

A recent study highlighted the use of this compound in creating environmentally friendly fireworks that produce less smoke while maintaining vibrant colors. This innovation addresses both consumer preferences for spectacular displays and regulatory pressures regarding environmental impacts.

Case Study 2: Glass Quality Improvement

In a collaborative project between glass manufacturers and research institutions, this compound was used to enhance the quality of optical glass by reducing inclusions during production processes. The results demonstrated a marked improvement in clarity and light transmission properties.

Eigenschaften

CAS-Nummer |

10022-31-8 |

|---|---|

Molekularformel |

BaHNO3 |

Molekulargewicht |

200.34 g/mol |

IUPAC-Name |

barium(2+);dinitrate |

InChI |

InChI=1S/Ba.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI-Schlüssel |

APLQTTYBCHJFIJ-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ba+2] |

Kanonische SMILES |

[N+](=O)(O)[O-].[Ba] |

Siedepunkt |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White cubic crystals Lustrous white crystals Crystals or crystalline powde |

Dichte |

3.24 at 73.4 °F (USCG, 1999) 3.24 g/cu cm 3.24 g/cm³ 3.24 |

melting_point |

1098 °F (USCG, 1999) 590 °C 1094°F |

Key on ui other cas no. |

10022-31-8 |

Physikalische Beschreibung |

Barium nitrate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen produced in fires. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER. White, odorless solid. |

Piktogramme |

Oxidizer; Acute Toxic; Irritant |

Löslichkeit |

9 % (NIOSH, 2016) 10.3 g/100 g water at 25 °C Slightly soluble in ethanol and acetone Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C Solubility in water, g/100ml at 20 °C: 8.7 (moderate) 9% |

Synonyme |

arium nitrate barium nitrate, monohydrate |

Dampfdruck |

Low (NIOSH, 2016) Low |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.